2,4-Dodecadien-1-ol
Overview
Description
2,4-Dodecadien-1-ol is a chemical compound that is of significant interest in various fields of research, particularly due to its relevance in the synthesis of sex pheromones for certain insect species. While the provided papers do not directly discuss 2,4-Dodecadien-1-ol, they do provide insights into the synthesis and characterization of structurally related compounds, which can be informative for understanding the properties and synthesis of 2,4-Dodecadien-1-ol.
Synthesis Analysis
The synthesis of compounds related to 2,4-Dodecadien-1-ol involves several organic chemistry techniques. For instance, the paper on the synthesis of a series of 2,5-dodecanoxy-phenyleneethynylene oligomers describes a bi-directional iterative divergent-convergent approach, starting from a central monomer and involving Pd/Cu cross-coupling and nucleophilic substitution with iodine . Although this synthesis does not directly pertain to 2,4-Dodecadien-1-ol, the methodologies used could potentially be adapted for its synthesis.
Another paper discusses the synthesis of dodeca-2,3-dien-1-ol, which shares a similar dien-ol structure with 2,4-Dodecadien-1-ol. The process includes reductive elimination and oxidation steps, followed by treatment with the anion of trimethyl phosphonoacetate to produce an allenic sex pheromone . This method could offer insights into the synthesis of 2,4-Dodecadien-1-ol by highlighting the key steps in the formation of the dien-ol structure.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dodecadien-1-ol has been analyzed using various spectroscopic techniques. For example, the configuration and conformation of tricyclo[4.4.1.12,5]dodecan-11-ols were determined using 1H NMR spectroscopy with a shift reagent . This technique could be applied to 2,4-Dodecadien-1-ol to elucidate its molecular structure and confirm the position of the double bonds within the carbon chain.
Chemical Reactions Analysis
The chemical reactions involving compounds related to 2,4-Dodecadien-1-ol are crucial for understanding its reactivity. The systematic syntheses of dodecadien-1-ols with conjugated double bonds, which are used as lepidopterous sex pheromones, involve Wittig reactions and hydroboration to control the geometry of the double bonds . These reactions are essential for producing specific isomers with desired biological activity and could be relevant for the synthesis of 2,4-Dodecadien-1-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dodecadien-1-ol can be inferred from the properties of similar compounds. The geometrical isomers of dodecadien-1-ols were characterized using GC, HPLC, silver nitrate impregnated TLC, and 13C NMR . These techniques provide information on the purity, molecular weight, boiling point, and other physical properties. Such analyses are important for understanding the behavior of 2,4-Dodecadien-1-ol in various environments and its potential applications.
Scientific Research Applications
“2,4-Dodecadien-1-ol” is a chemical compound that has been studied in the field of Bioscience, Biotechnology, and Biochemistry . It’s used in the synthesis of Lepidopterous Sex Pheromones .
The synthesis involves two routes :
- The Wittig reaction between (2s)-2-alkenal and a phosphorane with an appropriate carbon chain, yielding a mixture of (E, Z)- and (E,E)-isomers in a ratio of approximately 3:2 .
- The Wittig reaction of a 2-alkynal and the stereoselective reduction of the triple bond to a (Z)-double bond via hydroboration with di-cyclohexylborane to give a mixture of (Z, Z)- and (Z, E )-isomers in a ratio of 6:1 10:1 .
These mixtures were separately chromatographed on a silica gel column impregnated with silver nitrate to give four geometrically pure isomers .
-
Fragrance Industry
-
Food Industry
Safety And Hazards
properties
IUPAC Name |
(2E,4E)-dodeca-2,4-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3/b9-8+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDDYVXRTNDWOD-BNFZFUHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885050 | |
Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dodecadien-1-ol | |
CAS RN |
18485-38-6 | |
Record name | (2E,4E)-2,4-Dodecadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18485-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018485386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-dodeca-2,4-dienol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.